Pyromellitic dianhydride

Catalog No.
S599018
CAS No.
89-32-7
M.F
C10H2O6
C6H2(C2O3)2
C10H2O6
M. Wt
218.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pyromellitic dianhydride

CAS Number

89-32-7

Product Name

Pyromellitic dianhydride

IUPAC Name

furo[3,4-f][2]benzofuran-1,3,5,7-tetrone

Molecular Formula

C10H2O6
C6H2(C2O3)2
C10H2O6

Molecular Weight

218.12 g/mol

InChI

InChI=1S/C10H2O6/c11-7-3-1-4-6(10(14)16-8(4)12)2-5(3)9(13)15-7/h1-2H

InChI Key

ANSXAPJVJOKRDJ-UHFFFAOYSA-N

SMILES

C1=C2C(=CC3=C1C(=O)OC3=O)C(=O)OC2=O

Solubility

Soluble in some organic solvents
In water, 130 mg/L @ 25 °C /Estimated/
Solubility in water: reaction

Synonyms

1,2,4,5-benzenetetracarboxylic anhydride, 1,2,4,5-benzenetetracarboxylic dianhydride, 1-PMDA, pyromellitic acid dianhydride, pyromellitic dianhydride

Canonical SMILES

C1=C2C(=CC3=C1C(=O)OC3=O)C(=O)OC2=O

Synthesis of Polyimides:

PMDA is a crucial monomer in the synthesis of polyimides, a class of polymers known for their exceptional:

  • Thermal stability: Polyimides can withstand high temperatures without significant degradation, making them valuable for applications in aerospace and electronics. Source: National Institute of Standards and Technology (NIST): )
  • Chemical resistance: Polyimides are resistant to a wide range of chemicals, making them suitable for use in harsh environments. Source: American Chemical Society (ACS):
  • Mechanical strength: Polyimides possess high mechanical strength, making them suitable for structural applications. Source: ScienceDirect:

Researchers are actively exploring PMDA-based polyimides for various applications, including:

  • Gas separation membranes: These membranes are used to selectively separate specific gases from a mixture, which is essential for various industrial processes. Source: Journal of Membrane Science:
  • Fuel cell membranes: PMDA-based polyimides are being investigated for their potential use in fuel cells due to their good proton conductivity and stability. Source: International Journal of Hydrogen Energy:

Development of Functional Materials:

PMDA's chemical versatility allows researchers to explore its potential in developing various functional materials. Some areas of investigation include:

  • Organic light-emitting diodes (OLEDs): PMDA is being studied as a component in OLEDs, which are efficient lighting and display devices. Source: ACS Applied Materials & Interfaces:
  • Sensors: Researchers are exploring PMDA-based materials for their potential use in developing selective and sensitive sensors for various applications. Source: Royal Society of Chemistry:

Other Research Applications:

Beyond the areas mentioned above, PMDA is also being investigated for its potential applications in:

  • Fire retardants: PMDA-containing materials are being studied for their flame retardant properties. Source: Journal of Applied Polymer Science:
  • Biomedical engineering: Researchers are exploring PMDA for potential use in developing biocompatible materials for medical devices. Source: Wiley Online Library:

Pyromellitic dianhydride is an aromatic compound with the molecular formula C10H2O6C_{10}H_2O_6 and a molecular weight of approximately 218.12 g/mol . It is known for its unique structure that includes four carboxylic acid groups arranged in a symmetrical manner around a benzene ring, which are converted into anhydride groups. This compound appears as a white crystalline solid and has notable thermal stability and reactivity due to its anhydride functional groups.

PMDA is a respiratory irritant and can cause skin and eye irritation. Exposure can lead to coughing, wheezing, shortness of breath, and skin sensitization [].

  • Toxicity: PMDA is classified as a suspected carcinogen by the International Agency for Research on Cancer (IARC) [].
  • Flammability: PMDA has a high flash point (380 °C) but can decompose upon heating, releasing toxic fumes [].
, including:

  • Ring-opening Reactions: It can react with alcohols to form esters or metal dicarboxylate complexes .
  • Reactions with Amines: Pyromellitic dianhydride reacts with amines to produce diimides, which are useful in creating high-performance polymers .
  • Thermal Decomposition: When heated, it decomposes to yield carbon monoxide and carbon dioxide along with other pyrolysis products typical of organic materials .

Pyromellitic dianhydride exhibits some biological activity, primarily related to its potential toxicity. It can cause respiratory irritation and allergic reactions upon exposure. Studies indicate that it may lead to conditions such as reactive airways dysfunction syndrome (RADS) in sensitive individuals . The compound has also been noted for its potential to induce skin sensitization.

Several methods exist for synthesizing pyromellitic dianhydride:

  • Catalytic Oxidation: A recent method involves the oxidative synthesis using 1,2,4-trimethylbenzene and dichloroethane as feedstock over a Ni–Mo/ZrO2 catalyst, achieving yields of around 73.7% .
  • Conventional Methods: Traditional synthesis often involves the oxidation of pyromellitic acid or other precursors under controlled conditions.

Pyromellitic dianhydride has diverse applications:

  • Polymer Production: It is widely used in the manufacture of high-performance polymers such as polyimides, which are valued for their thermal stability and mechanical properties.
  • Electronics: The compound is utilized in the production of insulating materials and films for electronic devices.
  • Adhesives and Coatings: Due to its reactivity, it serves as a cross-linking agent in adhesives and coatings.

Research on the interactions of pyromellitic dianhydride with various substrates highlights its role as an electron acceptor. This property enables it to form charge-transfer complexes with different organic molecules . Additionally, studies have examined its reactivity with specific amines, providing insights into potential applications in coordination chemistry .

Pyromellitic dianhydride shares similarities with several other compounds but stands out due to its unique structure and reactivity. Here are some comparable compounds:

Compound NameStructure TypeUnique Features
Phthalic AnhydrideAromatic AnhydrideLess reactive than pyromellitic dianhydride
Maleic AnhydrideUnsaturated AnhydrideMore reactive but less thermally stable
Succinic AnhydrideAliphatic AnhydrideLower molecular weight and different application scope
Isophthalic AcidAromatic AcidSimilar functionality but different reactivity

Pyromellitic dianhydride's unique arrangement of four carboxylic groups allows for more versatile reactions compared to these similar compounds, making it particularly valuable in advanced material applications.

Physical Description

DryPowder; DryPowder, PelletsLargeCrystals
WHITE HYGROSCOPIC CRYSTALLINE POWDER WITH CHARACTERISTIC ODOUR.

Color/Form

White powde

XLogP3

0.7

Boiling Point

397-400 °C

Density

1.68 g/cu cm
1.68 g/cm³

LogP

log Kow = 2.14 /Estimated/

Melting Point

286 °C
287 °C

UNII

2Z22T30QZQ

GHS Hazard Statements

H317: May cause an allergic skin reaction [Warning Sensitization, Skin];
H318: Causes serious eye damage [Danger Serious eye damage/eye irritation];
H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory]

Mechanism of Action

...Acid anhydrides are low-molecular weight, reactive chemicals that can conjugate to human proteins, rendering the chemical-protein complex immunogenic. The major clinical problem in exposed workers appears to be immune sensitization, which can induce any of three clinical syndromes-- asthma-rhinitis, /late respiratory systemic syndrome/, or /pulmonary disease anemia/. /Acid anhydrides/

Vapor Pressure

4.8X10-6 mm Hg @ 25 °C /Estimated/

Pictograms

Health Hazard Irritant

Corrosive;Irritant;Health Hazard

Other CAS

89-32-7

Associated Chemicals

Pyromellitic acid; 89-05-4

Wikipedia

Pyromellitic dianhydride

Methods of Manufacturing

The oxidation of durene yields pyromellitic acid or pyromellitic dianhydride directly. The oxidation can be carried out with dilute nitric acid in solution, with air and catalyst either in the vapor phase over a solid vanadium pentoxide-based catalyst or in the liquid phase with a soluble catalyst system based on cobalt, manganese, and bromine.
Pyromellitic dianhydride is ... made from pseudocumene by carbonylation to 2,4,5-trimethylbenzaldehyde using HF-BF3 followed by oxidation to pyromellitic acid.
Oxidation of durene, either in wet process by nitric acid or a dichromate, or as direct air oxidation with catalyst.

General Manufacturing Information

All other basic organic chemical manufacturing
Computer and electronic product manufacturing
Plastic material and resin manufacturing
Plastics product manufacturing
1H,3H-Benzo[1,2-c:4,5-c']difuran-1,3,5,7-tetrone: ACTIVE

Storage Conditions

Dry. Well closed.

Dates

Modify: 2023-08-15
Liu et al. On-water surface synthesis of crystalline, few-layer two-dimensional polymers assisted by surfactant monolayers. Nature Chemistry, doi: 10.1038/s41557-019-0327-5, published online 23 September 2019

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